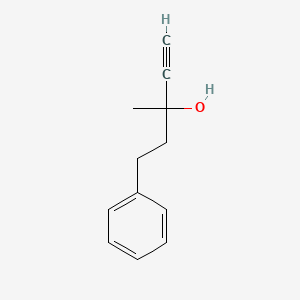

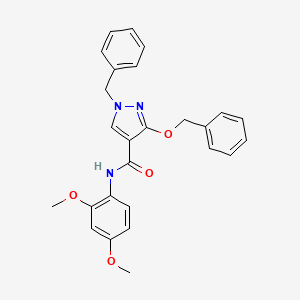

![molecular formula C17H14N2O2 B2514386 N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 477503-73-4](/img/structure/B2514386.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, cyclization, and amidation processes. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of a cyclopropane-1-carboxylic acid derivative with an indazole derivative . Similarly, cyclization reactions have been reported for the formation of benzoxazines from ortho-cyclopropylphenyl benzamides . These methods could potentially be adapted for the synthesis of "N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide."

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a cyclopropane-containing molecule was determined, revealing significant inhibitory activity against cancer cell lines . The molecular structure of "N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide" would likely be characterized similarly to understand its conformation and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives and cyclopropane-containing compounds has been explored in several studies. For instance, the rearrangement of benzoyl cyanide into isocyanide and subsequent trimerization to form an oxazolyl benzamide has been reported . Additionally, intramolecular cyclization reactions have been studied for the formation of benzoxazines . These reactions highlight the potential reactivity of "N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide" under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through spectroscopic studies, thermal analysis, and DFT calculations . For example, the thermal stability and molar conductance of metal complexes of a benzamide derivative were assessed . The physical properties such as solubility, melting point, and stability of "N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide" would be important for its practical applications and could be inferred from similar studies.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

Intramolecular Cyclization Processes : Employing novel ligands, copper-catalyzed intramolecular cyclization of various substituted thioureas has been carried out under mild conditions, leading to the synthesis of N-benzothiazol-2-yl-amides in good to excellent yields (Wang et al., 2008). This demonstrates the compound's relevance in synthesizing heterocyclic compounds through cyclization.

Characterization of Stereoisomeric Synthons : Atmospheric pressure chemical ionization multi-stage mass spectrometry has been utilized to characterize stereoisomeric synthons of cyclopropane amino acids. This approach allows for the clear characterization of different stereoisomers, providing insights into their structure and potential reactivity (Cristoni et al., 2000).

Potential Biological Activities

Antitumor Agents : A study synthesized novel quinazolin derivatives starting from benzoxazin-4-one and evaluated their cytotoxic activity against human carcinoma cell lines. Compounds containing N-phenyl aniline showed significant inhibition, highlighting the potential antitumor activities of related compounds (El‐serwy et al., 2016).

Anti-Tubercular Scaffold : Derivatives synthesized from key compounds involving cyclopropanecarboxamide were evaluated for in vitro anti-tubercular activity. These compounds exhibited promising activity against Mycobacterium tuberculosis, with some showing IC50 values of less than 1 µg/mL, indicating potential as anti-tubercular agents (Nimbalkar et al., 2018).

Microbiological Activity

- Antimicrobial and Anti-Inflammatory Agents : A series of derivatives were synthesized and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. The compounds showed a broad spectrum of activity against tested microorganisms, suggesting their potential use as antimicrobial and anti-inflammatory agents (Kendre et al., 2015).

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16(11-5-6-11)18-13-9-7-12(8-10-13)17-19-14-3-1-2-4-15(14)21-17/h1-4,7-11H,5-6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNKUHDFBXKDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

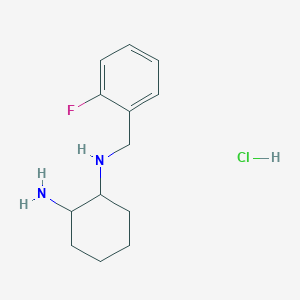

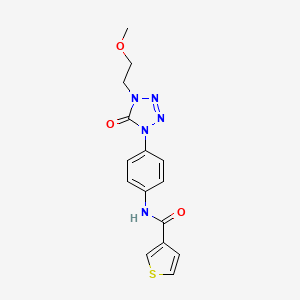

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)

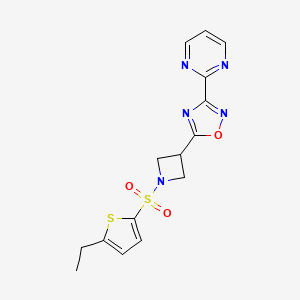

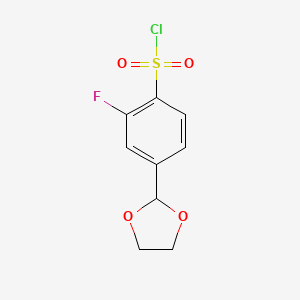

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

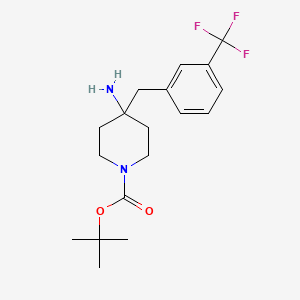

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)